1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H16N2O2/c14-11(5-1-2-6-11)7-9-12-10(13-15-9)8-3-4-8/h8,14H,1-7H2 |
InChI Key |
MCLZNTYJXMEVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2=NC(=NO2)C3CC3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol typically involves the reaction of cyclopropylamine with a suitable precursor to form the oxadiazole ring. One common method involves the use of amidoxime and carbonyl diimidazole (CDI) in toluene to obtain the desired oxadiazole derivative . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography to ensure high purity.
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity is influenced by its oxadiazole ring and hydroxyl group. Observed reactions include:
Oxadiazole Ring Reactions
-
Nucleophilic substitution : The oxadiazole nitrogen atoms may act as sites for electrophilic or nucleophilic attack, enabling functionalization (e.g., C–N bond formation) .
-
Hydrogen bonding : The ring’s nitrogen and oxygen atoms facilitate interactions with enzymes or receptors, relevant to its biological activity.
Cyclopentanol Group Reactions
-
Esterification : The hydroxyl group undergoes esterification with carboxylic acids, altering solubility and stability.
-
Oxidation : Oxidation to a ketone or further functionalization (e.g., formation of ethers, sulfonates) is possible.
Structural Modifications
-
Alkylation : Introduction of alkyl groups to the oxadiazole ring or cyclopentane backbone to modulate lipophilicity .
-
Fluorination : Substitution of hydrogen atoms with fluorine to enhance metabolic stability or reactivity.
Reaction Conditions and Parameters
Comparison with Analogous Compounds
Biological Implications
The oxadiazole ring’s interactions with biological targets (e.g., enzymes, receptors) are critical for its pharmacological activity. For instance, hydrogen bonding and π-stacking may modulate enzymatic inhibition or receptor signaling. Further studies are needed to fully elucidate its therapeutic potential.
Scientific Research Applications
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogs
*Estimated based on C${11}$H${15}$N${2}$O${2}$.
†Estimated based on C${12}$H${20}$N${2}$O${2}$.
‡Estimated based on C${12}$H${18}$N${2}$O${2}$.
§Estimated based on C${12}$H${18}$N${2}$O${2}$.
Key Comparative Insights
Substituent Effects
- Cyclopropyl vs. Alkyl Groups : The cyclopropyl group introduces steric strain and enhanced lipophilicity compared to ethyl or propyl substituents. This may influence metabolic stability and membrane permeability in biological systems.
- Ethyl/Propyl Derivatives : The ethyl analog (discontinued ) and propyl derivative exhibit linear alkyl chains, which could improve solubility but reduce rigidity compared to the cyclopropyl variant.
Ring Modifications
- Cyclopentanol vs.
- Methyl Substituents: Derivatives with methyl groups on the cyclopentanol core (e.g., 3-methyl ) introduce steric hindrance, which may affect synthetic accessibility or biological activity.
Research and Development Implications
While direct pharmacological data for this compound are lacking, its structural analogs provide a foundation for hypothesis-driven research. Future studies could explore:
- Structure-Activity Relationships (SAR) : Systematic evaluation of substituent effects on bioactivity.
- Safety Profiling : Expanded hazard assessments for alkyl-substituted derivatives.
Q & A
Q. What are the optimal synthetic routes for 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol, and how do reaction conditions influence yield?
The synthesis of this compound can be approached via nucleophilic substitution or cyclization reactions. For example:
- Substitution strategy : Reacting cyclopentan-1-ol derivatives with a pre-synthesized 3-cyclopropyl-1,2,4-oxadiazole-methyl electrophile under basic conditions (e.g., NaH or K₂CO₃ in DMF).
- Cyclization approach : Constructing the oxadiazole ring post-functionalization of the cyclopentanol backbone, using reagents like hydroxylamine and acyl chlorides.
Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and catalyst presence (e.g., Cu(I) for click chemistry) significantly impact yield and purity. For analogous compounds, yields improved from 40% to 82% when switching from aqueous to anhydrous conditions .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions and cyclopropane/oxadiazole integration. For example, the cyclopropane protons typically appear as a multiplet in δ 0.5–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Chromatography : HPLC or GC-MS assesses purity, with retention times compared to standards. In related studies, column chromatography (silica gel, hexane/EtOAc) resolved stereoisomers with >95% purity .
Advanced Research Questions
Q. How can stereoselective synthesis challenges be addressed for derivatives of this compound?
Stereoselectivity in cyclopentanol derivatives often arises during cyclopropane or oxadiazole formation. Strategies include:
- Chiral catalysts : Use of enantioselective catalysts (e.g., Ru-based complexes) to control cyclopropanation .
- Protecting groups : Temporary protection of the hydroxyl group (e.g., silylation) to prevent racemization during synthesis .
For example, stereoselective synthesis of a cyclooctanol analog achieved 82% enantiomeric excess using Cu(I)-catalyzed azide-alkyne cycloaddition .
Q. How should researchers resolve contradictions in reported reactivity data for this compound’s oxadiazole moiety?
Discrepancies in oxadiazole reactivity (e.g., stability under acidic vs. basic conditions) can be addressed via:
- Comparative kinetic studies : Monitor degradation rates using UV-Vis or LC-MS under varying pH and temperatures.
- Computational modeling : Density Functional Theory (DFT) calculations to predict electron density distribution and reactive sites. For instance, oxadiazole rings in related compounds showed higher stability in polar aprotic solvents .
Q. What in vitro assays are suitable for evaluating this compound’s potential pharmacological activity?
- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or kinases, given the oxadiazole’s role in bioactive molecules.
- Cellular uptake studies : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization.
- Cytotoxicity screening : Use MTT or ATP-based assays in cancer cell lines. Analogous cyclopentanol derivatives showed IC₅₀ values <10 µM in leukemia models .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks, as cyclopropane-containing compounds may release volatile byproducts .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How can stability studies be designed to assess this compound’s degradation under varying storage conditions?
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
- Light sensitivity : Use amber vials and UV-Vis spectroscopy to detect photodegradation. For similar alcohols, >90% stability was maintained in dark, dry conditions .
Q. What computational tools are effective for predicting this compound’s reactivity and binding affinity?
- Molecular docking : Software like AutoDock Vina to simulate interactions with biological targets (e.g., proteins).
- Quantum mechanics (QM) : Gaussian or ORCA for calculating reaction pathways and transition states. PubChem-derived SMILES/InChI data (e.g.,
C1CC(CC1O)OCC2=CC=CC=C2) enable precise modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
